molecular formula C17H22N4O3S B7535218 N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

Cat. No. B7535218
M. Wt: 362.4 g/mol
InChI Key: VSKSZTXMGFUHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways that regulate immune cell function.

Mechanism of Action

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways that regulate immune cell function. JAK enzymes are critical for the activation and proliferation of immune cells, and their inhibition by N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide leads to a reduction in the production of pro-inflammatory cytokines and other immune cell-derived molecules.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and IFN-γ in immune cells. This reduction in cytokine production leads to a decrease in inflammation and immune cell activation, which is beneficial in the treatment of autoimmune diseases. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has also been shown to reduce the number of circulating immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide is a potent inhibitor of JAK enzymes and has been shown to be effective in the treatment of autoimmune diseases in preclinical and clinical trials. However, N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has limitations in laboratory experiments due to its low solubility in water and its potential for off-target effects. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide may also have limitations in the treatment of certain autoimmune diseases, as it may not be effective in all patients.

Future Directions

Future research on N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide could focus on the development of more potent and selective JAK inhibitors. Additionally, research could focus on the identification of patient populations that are most likely to benefit from N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide treatment, as well as the development of combination therapies that target multiple pathways involved in autoimmune disease pathogenesis. Finally, research could focus on the long-term safety and efficacy of N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide in the treatment of autoimmune diseases.

Synthesis Methods

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 4-chloro-3-methylbenzoic acid with cyclopentylmagnesium bromide to form 3-methyl-4-cyclopentylbenzoic acid. This intermediate is then reacted with thionyl chloride and sodium azide to form the corresponding azide intermediate. The azide is then reacted with 1-methyl-4-pyrazolecarboxylic acid to form the final product, N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide.

Scientific Research Applications

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. In vitro studies have shown that N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways that regulate immune cell function. N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in immune cells.

properties

IUPAC Name

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-12-9-13(17(22)19-14-5-3-4-6-14)7-8-16(12)20-25(23,24)15-10-18-21(2)11-15/h7-11,14,20H,3-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSZTXMGFUHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCC2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.